molecular formula C5H2BrClF2S B6231752 3-bromo-2-chloro-5-(difluoromethyl)thiophene CAS No. 2091608-75-0

3-bromo-2-chloro-5-(difluoromethyl)thiophene

Cat. No.: B6231752
CAS No.: 2091608-75-0
M. Wt: 247.5
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Description

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis due to their stability and reactivity. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-(difluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(difluoromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

2091608-75-0

Molecular Formula

C5H2BrClF2S

Molecular Weight

247.5

Purity

95

Origin of Product

United States

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